Ethyl 5-formyl-2-hydroxybenzoate
Description
Ethyl 5-formyl-2-hydroxybenzoate (CAS: Discontinued, Ref: 10-F773700) is an ester derivative of 5-formylsalicylic acid, characterized by an ethyl ester group at the carboxylic acid position and a formyl substituent at the 5-position of the aromatic ring. It shares structural similarities with methyl esters of substituted benzoic acids, such as mthis compound (CAS: 41489-76-3), which is more extensively studied .
Properties
CAS No. |
41489-78-5 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
ethyl 5-formyl-2-hydroxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-6,12H,2H2,1H3 |
InChI Key |
SUQKXSPBCYWEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-Formyl-2-Hydroxybenzoate
Structural and Physical Properties :
- Molecular Formula : C₉H₈O₄ (identical backbone; ethyl vs. methyl ester group)
- Melting Point : 81°C (methyl ester) .
- Synthetic Utility : Widely used as a precursor in medicinal chemistry. For example, it reacts with urea/thiourea to form imine intermediates for Alzheimer’s drug candidates targeting Aβ-ABAD interactions .
- Commercial Status : Actively synthesized and available for research, unlike its ethyl analog .
Key Differences :
Other Substituted Benzoate Esters
a) Methyl Glycolate (CAS: 96-35-5)
- Structure : Simpler ester with a hydroxyl group adjacent to the ester moiety.
- Application : Used in polymer and cosmetic industries. Lacks the aromatic and formyl substituents of 5-formyl-2-hydroxybenzoate esters, reducing its utility in pharmaceutical synthesis .
b) Ethyl 3-(N,N-Dimethylamino)acrylate (CAS: 924-99-2)
- Structure: Features an acrylate backbone with a dimethylamino group.
- Reactivity : The α,β-unsaturated ester enables conjugate addition reactions, unlike the aromatic electrophilic substitution chemistry of 5-formyl-2-hydroxybenzoate derivatives .
c) Methyl Mandelate (CAS: 20698-91-3 / 21210-43-5)
Data Table: Comparative Analysis of Selected Esters
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